3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazoles and benzofurans. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and aldehydes or ketones under acidic or basic conditions.
Formation of Benzofuran Core: The benzofuran core can be synthesized using phenols and α-haloketones under basic conditions.
Coupling Reaction: The benzoxazole and benzofuran cores are then coupled using appropriate coupling agents such as carbodiimides or thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be used to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the benzoxazole or benzofuran rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives .
Scientific Research Applications
3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of benzoxazole and benzofuran cores, which confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C25H19N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-methyl-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H19N3O3S/c1-14-10-11-21-19(12-14)27-24(31-21)16-6-5-7-17(13-16)26-25(32)28-23(29)22-15(2)18-8-3-4-9-20(18)30-22/h3-13H,1-2H3,(H2,26,28,29,32) |
InChI Key |
MDJFMKYQDBAESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C |
Origin of Product |
United States |
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